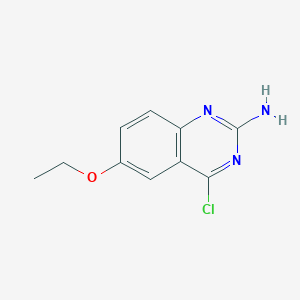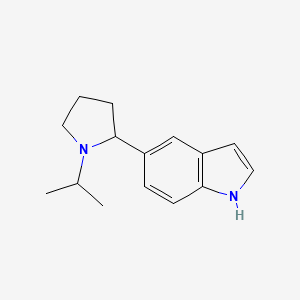
(4-Chlorophenyl)triethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)triethylsilane is an organosilicon compound with the molecular formula C12H19ClSi It is characterized by the presence of a 4-chlorophenyl group attached to a triethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)triethylsilane typically involves the reaction of 4-chlorophenylmagnesium bromide with triethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
4-Chlorophenylmagnesium bromide+Triethylchlorosilane→this compound+MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Chlorophenyl)triethylsilane undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of catalysts like palladium or platinum.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrosilylation: The Si-H bond in the triethylsilane moiety can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Hydrosilylation: Transition metal catalysts like rhodium or platinum complexes are typically used.
Major Products:
Reduction: The major products are the corresponding hydrocarbons.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenyltriethylsilanes.
Hydrosilylation: The products are organosilicon compounds with Si-C bonds formed at the site of the former double or triple bond.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)triethylsilane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)triethylsilane in chemical reactions involves the activation of the Si-H bond or the aromatic ring. In hydrosilylation reactions, the Si-H bond is activated by a transition metal catalyst, facilitating the addition of the silicon atom to the unsaturated carbon-carbon bond. In substitution reactions, the chlorine atom in the 4-chlorophenyl group is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Vergleich Mit ähnlichen Verbindungen
Triethylsilane: Similar in structure but lacks the 4-chlorophenyl group.
(4-Bromophenyl)triethylsilane: Contains a bromine atom instead of chlorine.
(4-Methylphenyl)triethylsilane: Contains a methyl group instead of chlorine.
Uniqueness: (4-Chlorophenyl)triethylsilane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct reactivity and potential applications compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C12H19ClSi |
|---|---|
Molekulargewicht |
226.82 g/mol |
IUPAC-Name |
(4-chlorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H19ClSi/c1-4-14(5-2,6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
BWEKZNCGZGUUSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


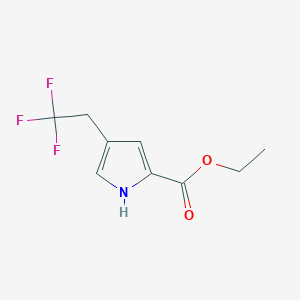



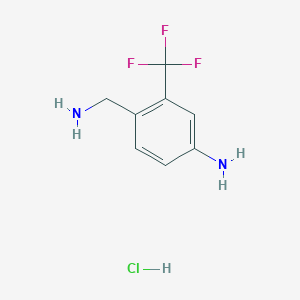

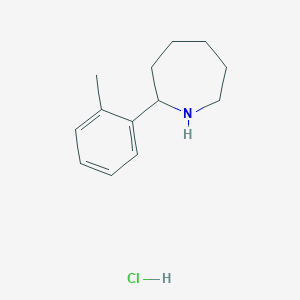

![6-Bromo-8-methoxyimidazo[1,5-a]pyridine](/img/structure/B15067581.png)
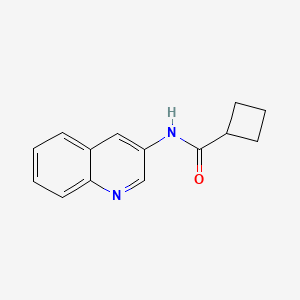
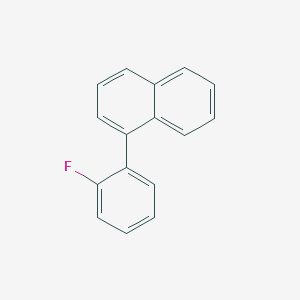
![1-(5-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067594.png)
